molecular formula C25H25N5O4S2 B11675985 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11675985
M. Wt: 523.6 g/mol
InChI Key: YTNAPWYHAVHNTI-WGOQTCKBSA-N
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Description

The compound 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a sulfanyl-linked acetohydrazide moiety. Its structure features:

  • A 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole core, which confers aromatic and electron-rich properties due to the trimethoxy substitution.
  • A thiophen-2-yl ethylidene group attached via a hydrazone bond, introducing heterocyclic and π-conjugated characteristics.

Properties

Molecular Formula

C25H25N5O4S2

Molecular Weight

523.6 g/mol

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C25H25N5O4S2/c1-16(21-11-8-12-35-21)26-27-22(31)15-36-25-29-28-24(30(25)18-9-6-5-7-10-18)17-13-19(32-2)23(34-4)20(14-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-16+

InChI Key

YTNAPWYHAVHNTI-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Materials :

    • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv) and phenylhydrazine (1.2 equiv) react in ethanol under reflux to form the corresponding hydrazone.

    • The hydrazone is treated with ammonium thiocyanate and concentrated HCl to yield 1-phenyl-2-(3,4,5-trimethoxybenzoyl)hydrazine-1-carbothioamide.

  • Cyclization :

    • The thiosemicarbazide undergoes base-mediated cyclization using potassium hydroxide (2.0 equiv) in ethanol at 80°C for 6 hours.

    • Yield : 78–85% after recrystallization from ethanol.

Characterization Data

  • FT-IR (KBr) : 1,230 cm⁻¹ (C=S), 1,580 cm⁻¹ (C=N).

  • ¹H NMR (DMSO- d₆) : δ 3.72 (s, 9H, OCH₃), 7.12–7.45 (m, 8H, Ar–H).

Schiff Base Condensation with Thiophene Derivative

The final step involves condensation of the hydrazide with 1-(thiophen-2-yl)ethan-1-one.

Procedure

  • Reaction Conditions :

    • 2-[(4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 equiv) and 1-(thiophen-2-yl)ethan-1-one (1.1 equiv) are dissolved in ethanol.

    • Glacial acetic acid (0.3 mL per mmol of hydrazide) is added as a catalyst, and the mixture is refluxed for 1 hour.

  • Workup :

    • The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol.

    • Yield : 70–75%.

Characterization Data

  • FT-IR (KBr) : 1,650 cm⁻¹ (C=O), 1,590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO- d₆) : δ 2.35 (s, 3H, CH₃), 3.75 (s, 9H, OCH₃), 6.95–7.50 (m, 10H, Ar–H).

Comparative Analysis of Synthetic Routes

StepMethodCatalystSolventTime (h)Yield (%)
Triazole cyclizationConventionalKOHEthanol678–85
Sulfanylacetate alkylationUltrasonicNaOEtEthanol2.888
Hydrazide formationMicrowaveNoneEthanol0.594
Schiff base formationRefluxAcetic acidEthanol170–75

Industrial-Scale Considerations

  • Cost Efficiency :

    • Sodium ethoxide and ethanol are preferred for large-scale reactions due to low toxicity and ease of recycling.

  • Purification :

    • Column chromatography is avoided; recrystallization from ethanol achieves >98% purity.

  • Environmental Impact :

    • Ethanol is replaced with 2-methyltetrahydrofuran in pilot studies to improve sustainability.

Challenges and Solutions

  • Byproduct Formation :

    • Oxidative byproducts during triazole synthesis are minimized by maintaining an inert atmosphere.

  • Hydrazine Handling :

    • Hydrazine hydrate is substituted with safer alternatives like tert-butyl carbazate in recent protocols .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Physical Properties

The compound is characterized by:

  • Melting Point : Specific melting point data is not widely available; however, similar compounds suggest a range between 150°C to 200°C.
  • Solubility : It is expected to be soluble in organic solvents like DMSO and methanol but poorly soluble in water.

Pharmaceutical Applications

Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. The presence of the triazole ring in this compound may contribute to its efficacy against fungal pathogens, making it a candidate for antifungal drug development.

Anticancer Potential : Preliminary studies suggest that compounds containing triazole and hydrazide functionalities can inhibit cancer cell proliferation. Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing.

Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. The potential of this compound to modulate inflammatory pathways could lead to new therapeutic options for inflammatory diseases.

Agricultural Applications

Pesticidal Activity : The compound's structural characteristics may allow it to act as a pesticide or fungicide. Triazole derivatives are known for their ability to disrupt fungal cell membrane synthesis, which could be harnessed in agricultural settings.

Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing growth patterns and resistance to environmental stressors.

Material Sciences

Polymer Chemistry : The unique properties of this compound can be explored in the synthesis of novel polymers or composites. Its ability to form stable complexes with metals could lead to applications in catalysis or materials with enhanced mechanical properties.

Case Study 1: Antifungal Screening

A study conducted on various triazole derivatives demonstrated that compounds similar to 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide exhibited significant antifungal activity against Candida albicans. The results indicated that modifications in the side chains could enhance activity and selectivity against fungal strains.

Case Study 2: Cytotoxicity Assay

Research evaluating the cytotoxic effects of triazole-based compounds on breast cancer cell lines revealed promising results. The tested compound showed IC50 values comparable to established anticancer agents, suggesting its potential as an effective treatment option.

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The triazole ring may interact with enzyme active sites, while the methoxy groups could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Core Triazole Modifications

Compound A is distinguished by its 3,4,5-trimethoxyphenyl substitution at position 5 of the triazole ring. Key analogs with divergent substitutions include:

Compound Name Triazole Substituents (Position 5) Biological Activity/Notes Reference
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl Anticancer (in vitro), X-ray crystallography
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) Pyridine-2-yl Enhanced solubility due to pyridine moiety
Compound 6k (E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Pyridin-4-yl Anti-tumor (IC₅₀ = 12 µM against HeLa cells)

Key Insight : The 3,4,5-trimethoxyphenyl group in Compound A may enhance membrane permeability and electron-donating capacity compared to pyridine or halogenated analogs .

Hydrazone Moiety Variations

The N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide segment in Compound A is critical for its conformational rigidity. Comparisons with other hydrazone derivatives:

Compound Name Hydrazone Substituent Synthesis Yield Activity Reference
N′-[(E)-[4-(Trifluoromethyl)phenyl]methylene]acetohydrazide 4-Trifluoromethylphenyl 68% Antifungal (Candida spp. inhibition)
N′-(1-Phenylethylidene)acetohydrazide Phenylethylidene 64% Antioxidant (1.5× BHT activity)
N′-(4-(Dimethylamino)benzylidene)acetohydrazide 4-Dimethylaminobenzylidene 54% Moderate cytotoxic activity

Comparative Yields :

  • Analogous compounds with trifluoromethylphenyl or pyridine substituents achieve yields of 63–88%, suggesting Compound A ’s synthesis is feasible with similar efficiency .

Biological Activity

The compound 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide, also known as a triazole derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C27H27N5O5S
  • Molecular Weight : 533.6 g/mol
  • CAS Number : 306750-65-2

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the 1,2,4-triazole nucleus have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 0.046 to 3.11 μM against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The aforementioned compound has been tested against fungal strains like Candida albicans, showing promising results in inhibiting fungal growth .

Anticancer Activity

The anticancer potential of triazole derivatives is notable. Studies have demonstrated that certain triazoles can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death mechanisms. The compound has been evaluated in multicellular spheroid models to assess its efficacy against cancer cell lines .

Anti-inflammatory Activity

Inflammation is a critical pathway in many diseases. Some studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Key findings include:

  • Substituents on the phenyl ring : Electron-donating groups enhance antibacterial activity.
  • Length of alkyl chains : Longer chains may reduce activity significantly .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of triazole derivatives were synthesized and screened for antibacterial activity. The compound exhibited superior activity compared to standard antibiotics like vancomycin and ciprofloxacin with MIC values indicating higher potency against resistant strains .

Case Study 2: Anticancer Screening

A study focused on the anticancer effects of the compound revealed that it significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

  • Methodology : The synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the triazole core using hydrazide derivatives and isothiocyanates in ethanol or DMF under reflux .

Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with potassium hydroxide or thiourea .

Hydrazide Formation : Condensation with substituted aldehydes (e.g., thiophen-2-yl ethylidene) in ethanol at 60–80°C .

  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and tautomerism (e.g., thione-thiol equilibrium) .
  • IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}), N–H (3200–3400 cm1^{-1}), and S–H (2550–2600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (±2 ppm accuracy) .
    • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Antimicrobial Screening :

  • Disk Diffusion/Kirby-Bauer : Test against Staphylococcus aureus and Candida albicans at 50–200 µg/mL .
    • Cytotoxicity Assays :
  • MTT/PrestoBlue : IC50_{50} determination in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups, thiophene) influence biological activity?

  • Substituent Impact :

SubstituentActivity TrendRationale
3,4,5-Trimethoxyphenyl↑ AntifungalEnhanced lipophilicity and membrane penetration
Thiophene Ethylidene↑ Cytotoxicityπ-Stacking interactions with DNA topoisomerases
  • Methodology : Synthesize analogs (e.g., replacing thiophene with pyridine) and compare IC50_{50} values .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Assay Standardization :

  • Use identical microbial strains (e.g., ATCC standards) and cell lines .
    • Structural Validation : Ensure analogs are re-synthesized and characterized to rule out impurities (e.g., via HPLC purity checks) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to CYP450 or tubulin .
  • QSAR Modeling : Correlate substituent electronegativity with logP and IC50_{50} using Gaussian or COSMO-RS .

Q. What strategies optimize reaction yields and selectivity in derivative synthesis?

  • Catalyst Screening : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed condensations (yield ↑ 15–20%) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve triazole cyclization efficiency .

Q. How can tautomerism (e.g., thione vs. thiol) impact bioactivity, and how is it analyzed?

  • Tautomer Detection :

  • 1^1H NMR : Chemical shifts at δ 3.5–4.5 ppm indicate thiol protons .
  • Raman Spectroscopy : Bands at 500–600 cm1^{-1} differentiate thione (C=S) and thiol (S–H) .
    • Bioactivity Correlation : Thiol forms show higher antimicrobial activity due to reactive sulfur .

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